molecular formula C14H20BrNO3 B1474306 Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate CAS No. 2205414-71-5

Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate

Cat. No. B1474306
CAS RN: 2205414-71-5
M. Wt: 330.22 g/mol
InChI Key: FMMJJSZNZJOLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate, also known as TBBA, is a versatile organic compound used in a variety of scientific research applications. TBBA has a wide range of applications in the chemical, biochemical, and physiological fields, making it a valuable tool for researchers in many areas of study. TBBA is a tertiary amine that is used as a catalyst in a variety of reactions, and can also be used as a probe to study the structure and dynamics of proteins.

Scientific Research Applications

  • Synthesis of Spirocyclic Indoline Lactone : The cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate resulted in high-yield production of spirocyclic lactone, displaying a contrary behavior to similar compounds under strongly basic conditions, which had previously failed to cyclize (Hodges et al., 2004).

  • Application in Photocatalytic Degradation : The compound tert-butylamino, closely related to the subject chemical, was investigated for photocatalytic degradation using titanium dioxide, exploring the kinetics, intermediate compound identification, and mineralization, illustrating the compound's potential in environmental remediation (Sakkas et al., 2007).

  • Use in Organic Syntheses : tert-Butyl acetothioacetate, a derivative, was utilized in various synthesis reactions, demonstrating its role as a versatile reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds and in annulation and cyclization reactions (Fox & Ley, 2003).

  • Intermediate for Benazepril Hydrochloride : It served as an intermediate in the novel synthesis of benazepril hydrochloride, highlighting its importance in pharmaceutical manufacturing (Hassan et al., 2007).

  • Formation of Isochromene Derivatives : In the presence of lithium diamide base and tert-butyldimethylsilyl protecting group, the compound participated in the formation of isochromene derivatives, indicating its utility in complex organic reactions (Mutter et al., 2001).

properties

IUPAC Name

tert-butyl 2-[[1-(3-bromophenyl)-2-hydroxyethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMJJSZNZJOLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(CO)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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